molecular formula C15H14O4S2 B13057698 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate

Cat. No.: B13057698
M. Wt: 322.4 g/mol
InChI Key: MZDSBWFNUCLYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a specialized pharmaceutical intermediate featuring a fused thienothiopyran core modified with a 1,1-dioxide group and a 3-methylbenzoate ester substituent. This compound is structurally distinct due to the positioning of the methyl group on the benzoate moiety and the sulfone (dioxido) functional group within the thiopyran ring. Such modifications influence its physicochemical properties, including solubility, stability, and reactivity, making it a critical intermediate in synthesizing therapeutic agents targeting inflammation or metabolic disorders .

Properties

Molecular Formula

C15H14O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate

InChI

InChI=1S/C15H14O4S2/c1-10-3-2-4-11(9-10)14(16)19-13-5-7-20-15-12(13)6-8-21(15,17)18/h2-5,7,9,13H,6,8H2,1H3

InChI Key

MZDSBWFNUCLYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thieno[2,3-b]thiopyran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-b]thiopyran system.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, functional groups, and stereochemistry, leading to variations in pharmacological activity and synthetic utility. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molar Mass Substituents/Modifications Key Applications/Notes Reference ID
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate (Target Compound) C₁₅H₁₃NO₄S₂ 335.4 3-methylbenzoate, 1,1-dioxido thiopyran Intermediate for anti-inflammatory or metabolic drugs; ester group enhances lipophilicity for membrane penetration.
[(4E)-1,1-dioxo-2H,3H,4H-1lambda⁶-thieno[2,3-b]thiopyran-4-ylidene]amino 2-methylbenzoate C₁₅H₁₃NO₄S₂ 335.4 2-methylbenzoate, oxime linkage, 1,1-dioxido Positional isomer of target compound; 2-methyl substitution may reduce steric hindrance, altering binding affinity in enzyme inhibition.
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide C₁₂H₁₆N₂O₅S₃ 364.4 Sulfamoyl group, acetamide, stereospecific methyl Antibacterial or enzyme-inhibiting intermediate; sulfamoyl group enhances hydrogen bonding with biological targets.
Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide C₁₀H₁₁NO₅S₂ 289.3 Methyl ester, hydroxyl, thiazine-dioxide Potential use in antiviral agents; ester and hydroxyl groups improve solubility in polar solvents.

Key Findings

Positional Isomerism in Benzoate Derivatives :

  • The 3-methylbenzoate variant (target compound) exhibits higher steric hindrance compared to the 2-methylbenzoate analog . This difference may reduce metabolic degradation rates in vivo, extending half-life in therapeutic applications.

Functional Group Impact :

  • The sulfamoyl group in N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl...acetamide enhances its ability to inhibit enzymes like carbonic anhydrase, a trait absent in the target compound due to its lack of this moiety .

Stereochemical Influence: Stereospecific methyl groups (e.g., in the (4S,6S)-configured acetamide derivative) are critical for chiral recognition in drug-receptor interactions, whereas the target compound’s non-chiral benzoate group suggests broader applicability in non-stereoselective pathways .

Synthetic Complexity :

  • Contract manufacturing organizations (CMOs) specialize in producing intermediates like the target compound due to their complex thiopyran ring systems and sulfone groups, which require controlled oxidation steps .

Biological Activity

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C12H11N1O5S3C_{12}H_{11}N_{1}O_{5}S_{3} and a molecular weight of approximately 281.329 g/mol. The compound features a thieno[2,3-b]thiopyran ring system which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of the thieno[2,3-b]thiopyran scaffold exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 μg/mL against various bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Activity of Thieno[2,3-b]thiopyran Derivatives

CompoundMIC (μg/mL)Activity Type
Compound A100Gram-positive
Compound B200Gram-negative
Compound C50Fungal (C. albicans)
Compound D400Fungal (A. niger)

Antiviral Properties

The antiviral potential of thieno derivatives has been explored in studies focusing on their ability to inhibit viral replication. One study highlighted the use of thieno compounds against arenaviruses, showing promising results in suppressing viral activity through interaction with host cell proteins .

Cytotoxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the cytotoxicity of the compound. Preliminary studies suggest that certain thieno derivatives exhibit low cytotoxic effects on mammalian cell lines at therapeutic concentrations. This safety profile enhances their viability as potential therapeutic agents .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds within this class may inhibit specific enzymes critical for microbial metabolism.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of the thieno compound was tested against Staphylococcus aureus and Escherichia coli. The study reported an MIC value of 50 μg/mL against S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Antiviral Screening

A screening assay using New World arenaviruses demonstrated that thieno derivatives could reduce viral titers significantly. The mechanism was attributed to interference with viral protein interactions essential for replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.